molecular formula C7H8ClIN2 B8266888 3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine

3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B8266888
M. Wt: 282.51 g/mol
InChI Key: ZMHSSNGKWIFDLP-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, along with a dimethylamine group. It is a solid substance that can appear as a crystalline powder or crystals. The compound is soluble in various organic solvents such as ethanol and xylene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild and functional group tolerant conditions . The reaction conditions usually include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine in chemical reactions is primarily due to the presence of reactive halogen atoms and the dimethylamine group. These functional groups facilitate various chemical interactions and transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, enabling it to participate in diverse chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine is unique due to the combination of chlorine and iodine atoms on the pyridine ring, along with the dimethylamine group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-iodo-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClIN2/c1-11(2)7-6(8)5(9)3-4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSSNGKWIFDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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